molecular formula C13H7FO B3031122 1-Fluoro-9h-fluoren-9-one CAS No. 1514-16-5

1-Fluoro-9h-fluoren-9-one

Cat. No.: B3031122
CAS No.: 1514-16-5
M. Wt: 198.19 g/mol
InChI Key: WJRBIZJUWCBZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-9H-fluoren-9-one is an organic compound with the molecular formula C₁₃H₇FO It is a derivative of fluorenone, where one hydrogen atom is replaced by a fluorine atom at the first position

Mechanism of Action

Target of Action

The primary targets of 1-Fluoro-9h-fluoren-9-one are currently unknown. This compound is a derivative of fluorenone

Mode of Action

It’s known that fluorenone derivatives can interact with various biological targets, leading to changes in cellular processes . The presence of the fluorine atom may influence the compound’s reactivity and interactions with its targets.

Pharmacokinetics

It’s known that the compound has a high lipophilicity , which suggests it may readily penetrate the blood-brain barrier. This could potentially impact its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low water solubility suggests that it may not be readily mobile in the environment. This could affect its distribution and bioavailability in aquatic environments. Furthermore, its lipophilicity could influence its absorption and distribution within organisms.

Biochemical Analysis

Biochemical Properties

1-Fluoro-9h-fluoren-9-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of stable complexes, which can inhibit or modify the activity of the enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to changes in cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the cellular redox state, impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with them, preventing their normal function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in significant biological responses. High doses of this compound can cause adverse effects, such as liver toxicity and oxidative stress, highlighting the importance of dosage optimization in experimental studies .

Preparation Methods

1-Fluoro-9H-fluoren-9-one can be synthesized through several methods. One common synthetic route involves the fluorination of fluorenone. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

1-Fluoro-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield fluorenol derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used in this reaction.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

1-Fluoro-9H-fluoren-9-one can be compared with other fluorenone derivatives, such as:

    9H-Fluoren-9-one: The parent compound without the fluorine substitution.

    9-Fluorenone: Another common derivative with similar properties.

    1-Hydroxy-9H-fluoren-9-one: A hydroxylated derivative with different reactivity.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and reactivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

1-fluorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBIZJUWCBZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288585
Record name 1-fluoro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-16-5
Record name NSC56699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-fluoro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-9h-fluoren-9-one
Reactant of Route 2
Reactant of Route 2
1-Fluoro-9h-fluoren-9-one
Reactant of Route 3
Reactant of Route 3
1-Fluoro-9h-fluoren-9-one
Reactant of Route 4
Reactant of Route 4
1-Fluoro-9h-fluoren-9-one
Reactant of Route 5
Reactant of Route 5
1-Fluoro-9h-fluoren-9-one
Reactant of Route 6
1-Fluoro-9h-fluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.